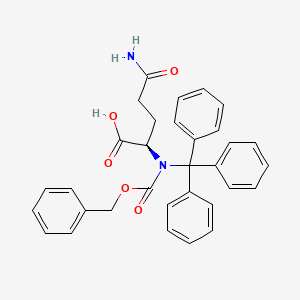
(R)-5-Amino-2-(((benzyloxy)carbonyl)(trityl)amino)-5-oxopentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-5-Amino-2-(((benzyloxy)carbonyl)(trityl)amino)-5-oxopentanoic acid is a complex organic compound that features prominently in synthetic chemistry and pharmaceutical research. This compound is characterized by its intricate structure, which includes an amino group, a benzyloxycarbonyl group, a trityl group, and a pentanoic acid backbone. Its unique configuration and functional groups make it a valuable intermediate in the synthesis of various bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Amino-2-(((benzyloxy)carbonyl)(trityl)amino)-5-oxopentanoic acid typically involves multiple steps, starting from simpler precursors. One common synthetic route includes:
Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Formation of the Trityl Amine: The protected amino compound is then reacted with trityl chloride to introduce the trityl group.
Coupling Reaction: The intermediate is coupled with a suitable carboxylic acid derivative to form the pentanoic acid backbone.
Deprotection: The final step involves the removal of the protecting groups to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of ®-5-Amino-2-(((benzyloxy)carbonyl)(trityl)amino)-5-oxopentanoic acid is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Automated Synthesis: Utilizing automated synthesizers to precisely control reaction parameters.
Purification Techniques: Employing advanced purification methods such as high-performance liquid chromatography (HPLC) to isolate the desired product.
化学反应分析
Types of Reactions
®-5-Amino-2-(((benzyloxy)carbonyl)(trityl)amino)-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
科学研究应用
Chemistry
In chemistry, ®-5-Amino-2-(((benzyloxy)carbonyl)(trityl)amino)-5-oxopentanoic acid is used as an intermediate in the synthesis of complex organic molecules. Its functional groups allow for versatile modifications, making it a valuable building block in organic synthesis.
Biology
In biological research, this compound is often used in the study of enzyme mechanisms and protein interactions. Its structure can be modified to create analogs that help elucidate biological pathways.
Medicine
Pharmaceutical research leverages this compound in the development of new drugs. Its ability to form stable intermediates makes it useful in the synthesis of peptide-based therapeutics and other bioactive molecules.
Industry
In the industrial sector, ®-5-Amino-2-(((benzyloxy)carbonyl)(trityl)amino)-5-oxopentanoic acid is used in the production of specialty chemicals and advanced materials. Its unique properties enable the creation of high-performance products.
作用机制
The mechanism by which ®-5-Amino-2-(((benzyloxy)carbonyl)(trityl)amino)-5-oxopentanoic acid exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s functional groups allow it to bind to these targets, modulating their activity and influencing biological pathways.
相似化合物的比较
Similar Compounds
®-5-Amino-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid: Lacks the trityl group, making it less bulky and potentially less stable.
®-5-Amino-2-(trityl)amino-5-oxopentanoic acid: Lacks the benzyloxycarbonyl group, which may affect its reactivity and solubility.
Uniqueness
®-5-Amino-2-(((benzyloxy)carbonyl)(trityl)amino)-5-oxopentanoic acid is unique due to the presence of both the benzyloxycarbonyl and trityl groups. These groups provide steric protection and stability, making the compound highly versatile in synthetic applications. The combination of these functional groups also allows for selective reactions, enhancing its utility in complex organic synthesis.
属性
IUPAC Name |
(2R)-5-amino-5-oxo-2-[phenylmethoxycarbonyl(trityl)amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N2O5/c33-29(35)22-21-28(30(36)37)34(31(38)39-23-24-13-5-1-6-14-24)32(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-20,28H,21-23H2,(H2,33,35)(H,36,37)/t28-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBDCOHCTVLOSZ-MUUNZHRXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N(C(CCC(=O)N)C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N([C@H](CCC(=O)N)C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
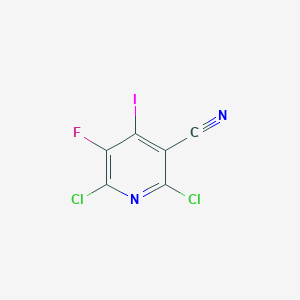
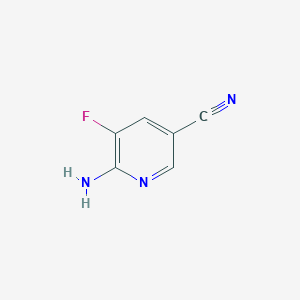

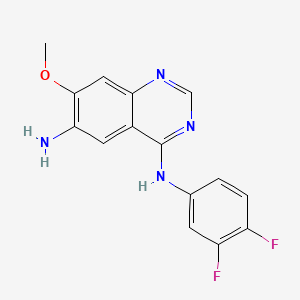
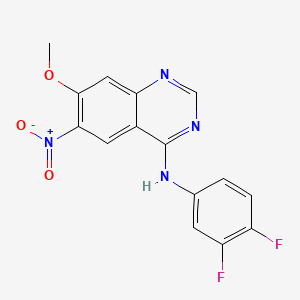

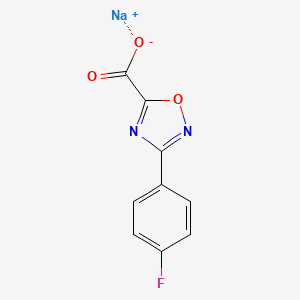
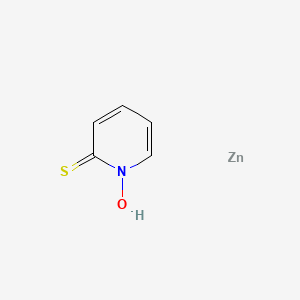
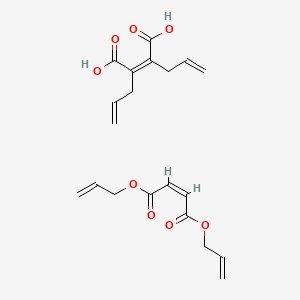
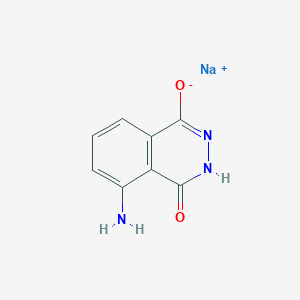

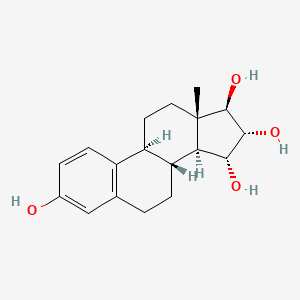
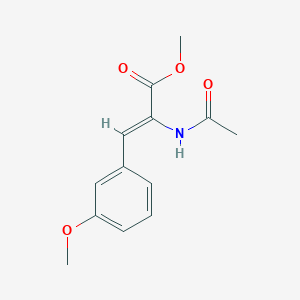
![methyl (Z)-2-acetamido-3-[4-(2-methylpropyl)phenyl]prop-2-enoate](/img/structure/B8037480.png)
